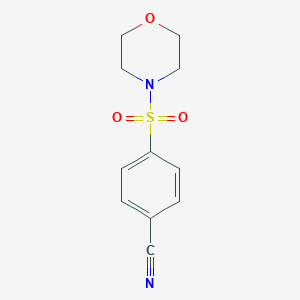

4-(Morpholinosulfonyl)benzonitrile

Description

Contextualization of Sulfonamide and Benzonitrile (B105546) Moieties in Organic Synthesis

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom, is a cornerstone in medicinal chemistry. Since the discovery of the antibacterial properties of sulfanilamide, this moiety has been incorporated into a multitude of drugs, including diuretics, anticonvulsants, and hypoglycemic agents. Its ability to act as a stable, non-basic amine surrogate and a hydrogen bond donor and acceptor makes it a valuable component in designing molecules with specific biological targets. In organic synthesis, the sulfonamide group is a robust directing group and can be readily transformed into other functional groups.

The benzonitrile moiety, an aromatic ring substituted with a cyano group (-C≡N), is a versatile precursor in organic synthesis. The nitrile group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions. It can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing a gateway to a wide range of other functional groups and heterocyclic systems. Benzonitrile derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes. nbinno.com

Historical and Current Research Trajectories for 4-(Morpholinosulfonyl)benzonitrile

The synthesis of this compound is typically achieved through the reaction of 4-cyanobenzenesulfonyl chloride with morpholine (B109124) in the presence of a base. This straightforward nucleophilic substitution reaction benefits from the high reactivity of the sulfonyl chloride and the nucleophilicity of the secondary amine, morpholine.

Historically, research involving this compound has been situated within the broader exploration of substituted sulfonamides and benzonitriles for their potential biological activities. Early studies often included this compound in libraries of compounds screened for various therapeutic targets.

Current research has seen a more focused investigation into the specific properties and applications of this compound. In medicinal chemistry, it continues to be explored as a scaffold for the development of novel therapeutic agents. For instance, its derivatives have been investigated for their potential as enzyme inhibitors, leveraging the specific spatial arrangement and electronic properties conferred by the morpholinosulfonyl and cyano groups. In the realm of materials science, the polar nature of the sulfonyl and nitrile groups, combined with the rigidity of the benzene (B151609) ring, makes this compound and its derivatives interesting candidates for the development of functional organic materials.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10254-89-4 | chemicalbook.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C11H12N2O3S | chemicalbook.comchemicalbook.comchemicalbook.com |

| Molecular Weight | 252.29 g/mol | chemicalbook.comchemicalbook.comchemicalbook.com |

| Melting Point | 157-158 °C | chemicalbook.comchemicalbook.comchemicalbook.com |

| Boiling Point (Predicted) | 444.9 ± 55.0 °C | chemicalbook.comchemicalbook.comchemicalbook.com |

| Density (Predicted) | 1.40 ± 0.1 g/cm³ | chemicalbook.comchemicalbook.comchemicalbook.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Spectral data would be included here from relevant research articles. |

| ¹³C NMR | Spectral data would be included here from relevant research articles. |

| IR Spectroscopy | Characteristic peaks for C≡N, S=O, and C-N bonds would be listed. |

| Mass Spectrometry | The molecular ion peak (M+) and significant fragmentation patterns would be detailed. |

Identified Research Gaps and Future Outlook in Fundamental Studies of this compound

Despite its utility, several areas in the fundamental study of this compound remain underexplored. A significant research gap lies in the comprehensive understanding of its solid-state chemistry and polymorphism. The existence of different crystalline forms could have profound implications for its physical properties and, consequently, its applications in materials science and pharmaceuticals. Detailed crystallographic studies, coupled with computational modeling, could provide valuable insights into its packing arrangements and intermolecular interactions.

Another area ripe for investigation is the exploration of its reactivity in more complex synthetic transformations. While its use as a building block is established, a deeper understanding of its role in directing or participating in novel catalytic cycles could unlock new synthetic methodologies. For instance, the synergistic electronic effects of the sulfonyl and nitrile groups could be harnessed in the design of novel ligands for transition metal catalysis.

The future outlook for the fundamental study of this compound is promising. A more profound understanding of its photophysical properties could lead to its application in optoelectronic devices. Furthermore, a detailed investigation into its metabolic pathways and potential off-target interactions is crucial for its continued development in medicinal chemistry. The exploration of its coordination chemistry with various metal ions could also unveil novel applications in areas such as sensing and catalysis. As synthetic methodologies become more advanced, the preparation of a wider range of derivatives with tailored properties will undoubtedly fuel further research into this versatile molecule.

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c12-9-10-1-3-11(4-2-10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMZHVBRNQNLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399700 | |

| Record name | 4-(morpholin-4-ylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10254-89-4 | |

| Record name | 4-(morpholin-4-ylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholine-4-sulfonyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of 4 Morpholinosulfonyl Benzonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group is a key site for chemical modification, offering pathways to several important functional groups through addition, hydrolysis, and reduction reactions. turito.comlibretexts.org

Nucleophilic Additions to the Nitrile Moiety

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to constructing more complex molecular architectures. For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. While specific examples for 4-(morpholinosulfonyl)benzonitrile are not detailed in the provided results, this represents a general and powerful method for C-C bond formation at the nitrile carbon.

Hydrolytic and Amination Reactions of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.comrsc.orgtardigrade.in This transformation is a common strategy to introduce a carboxylic acid functionality, which can then be further derivatized. For example, the acid-catalyzed hydrolysis of benzonitrile (B105546) results in benzoic acid. tardigrade.in Similarly, base-catalyzed hydrolysis also yields the corresponding carboxylate. youtube.com The hydrolysis proceeds through an amide intermediate. chemistrysteps.com

Amination reactions of the nitrile group can also be achieved, leading to the formation of amidines or related structures, although specific examples involving this compound were not found in the search results.

Reduction of the Nitrile to Amine or Aldehyde

The nitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions. ekb.egchemistrysteps.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine. libretexts.orgstudymind.co.uk For example, ethanenitrile is reduced to ethylamine (B1201723) using LiAlH₄. libretexts.org

Alternatively, the use of a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the nitrile to an aldehyde after an aqueous workup. libretexts.orgchemistrysteps.com This partial reduction provides a valuable route to the corresponding benzaldehyde (B42025) derivative. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel can also be employed to reduce nitriles to primary amines. libretexts.orgstudymind.co.uk

| Reaction Type | Reagent/Condition | Product Functional Group |

| Hydrolysis | Acid or Base | Carboxylic Acid |

| Reduction | LiAlH₄ | Primary Amine |

| Reduction | DIBAL-H, -78°C then H₂O | Aldehyde |

| Reduction | H₂/Catalyst (Pd, Pt, Ni) | Primary Amine |

Reactivity of the Sulfonyl Group

The sulfonamide linkage in this compound is generally stable, but the sulfonyl group can participate in certain reactions, offering avenues for modification.

Potential for Sulfonamide Modifications

While the N-S bond of the sulfonamide is robust, modifications can be envisioned. Nucleophilic substitution at the sulfonyl group is a possibility, although it typically requires harsh conditions. evitachem.com More commonly, derivatization focuses on the rings attached to the sulfonamide. For instance, modifications of the benzene (B151609) ring can influence the electronic properties of the sulfonamide.

Transformations at the Morpholine (B109124) Heterocycle

The morpholine ring in this compound is a potential site for chemical modification, although it is generally less reactive than the nitrile group. The nitrogen atom of the morpholine is basic and can be protonated or alkylated. The ring itself adopts a stable chair conformation. nih.gov While specific transformations of the morpholine ring in this particular compound are not extensively documented in the provided results, general reactions of morpholines could potentially be applied. These might include ring-opening reactions under specific conditions or functionalization of the carbon atoms of the ring, though this would likely require activation.

Substituent Effects and Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its two substituents: the morpholinosulfonyl group (-SO₂-N(CH₂CH₂)₂O) and the nitrile group (-CN). Both of these functional groups are classified as electron-withdrawing groups (EWGs), which markedly decrease the electron density of the benzene ring. fiveable.melibretexts.org This reduction in electron density deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene. libretexts.org

The deactivating nature of these substituents stems from two primary electronic phenomena: the inductive effect and the resonance effect.

Inductive Effect: The high electronegativity of the oxygen and nitrogen atoms in the morpholinosulfonyl group, and the nitrogen atom in the nitrile group, results in a strong electron-withdrawing inductive effect (-I). libretexts.org This effect pulls electron density away from the aromatic ring through the sigma (σ) bonds. libretexts.org

Resonance Effect: The nitrile group and the sulfonyl component of the morpholinosulfonyl group also exert a deactivating resonance effect (-M or -R). They can withdraw electron density from the aromatic ring via p-π conjugation, further delocalizing the ring's π-electrons onto the substituent. libretexts.orglibretexts.org

When multiple substituents are present on a benzene ring, their directing effects are combined. Both the nitrile and the sulfonyl groups are meta-directors for electrophilic aromatic substitution. fiveable.me In this compound, these groups are in a para position relative to each other. The presence of two strong deactivating groups significantly reduces the ring's reactivity towards electrophiles. lumenlearning.com Any potential electrophilic substitution would be slow and would likely be directed to the positions meta to both existing substituents, which are the positions ortho to the nitrile group and meta to the morpholinosulfonyl group (and vice versa).

Table 1: Electronic Effects of Substituents on this compound

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence (for EAS) |

|---|---|---|---|---|

| Nitrile (-CN) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |

| Morpholinosulfonyl (-SO₂-Morpholine) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |

Strategies for Chemical Derivatization for Analytical and Preparative Purposes

Chemical derivatization is a technique used to modify a compound to enhance its properties for analysis or to synthesize new molecules. spectroscopyonline.com For this compound, derivatization can be approached for both analytical detection and preparative synthesis, targeting its functional groups or the aromatic ring.

For Analytical Purposes:

The primary goal of analytical derivatization is to improve detection, enhance selectivity, and increase the volatility of an analyte for techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netchromatographyonline.com While specific derivatization protocols for this compound are not extensively documented, general strategies for compounds containing sulfonamide and nitrile functionalities can be applied.

Improving Chromatographic Properties: Direct analysis of polar compounds like sulfonamides can lead to poor peak shape and column adsorption in GC. jfda-online.com Derivatization can convert these polar groups into less polar, more volatile derivatives. jfda-online.com

Enhancing Detectability: Derivatization can introduce specific functional groups (chromophores or fluorophores) that enhance the response of detectors, such as UV-Vis or fluorescence detectors. chromatographyonline.com For GC with electron-capture detection (ECD), introducing halogenated groups can significantly improve sensitivity. chromatographyonline.comjfda-online.com

For Preparative Purposes:

Preparative derivatization aims to create new molecules with desired properties, using this compound as a starting material or key intermediate.

Reactions of the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to a wide range of other derivatives such as amides and other nitrogen-containing compounds.

Reactions Involving the Morpholinosulfonyl Moiety: The sulfonamide linkage is generally stable. However, the entire morpholinosulfonylphenyl group is often incorporated as a building block in the synthesis of more complex molecules with potential biological activity. For instance, related structures are used in palladium-catalyzed coupling reactions to build larger molecular frameworks. acs.orgnih.gov Research has shown the synthesis of derivatives where the morpholinosulfonyl phenyl moiety is a key structural component of larger, biologically active molecules. nih.govrsc.org

Functionalization of the Aromatic Ring: While the ring is deactivated towards electrophilic substitution, nucleophilic aromatic substitution (NuAr) could be possible under harsh conditions if a suitable leaving group were present on the ring. More modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, offer powerful strategies for functionalizing aromatic rings, though this would typically involve a pre-functionalized version of the molecule (e.g., a halogenated analog). rsc.orgdundee.ac.uk

Table 2: Derivatization Strategies for this compound

| Purpose | Strategy | Target Functional Group | Potential Outcome/Product Type | Reference |

|---|---|---|---|---|

| Analytical | Silylation (e.g., with MSTFA) | Potentially the sulfonamide N-H if present in a precursor, or to increase overall volatility. | More volatile silyl (B83357) derivatives for GC-MS analysis. | mdpi.com |

| Analytical | Acylation (e.g., with anhydrides) | Potential reaction with related amine precursors. | Improved thermal stability and chromatographic behavior. | researchgate.net |

| Preparative | Hydrolysis | Nitrile (-CN) | 4-(Morpholinosulfonyl)benzoic acid | General Reaction |

| Preparative | Reduction | Nitrile (-CN) | [4-(Morpholinosulfonyl)phenyl]methanamine | General Reaction |

| Preparative | Palladium-catalyzed cross-coupling | Aryl Halide Precursor | Bi-aryl compounds or other complex molecules. | acs.orgrsc.org |

Mechanistic Investigations of Chemical Reactions Involving 4 Morpholinosulfonyl Benzonitrile

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of 4-(morpholinosulfonyl)benzonitrile and its derivatives can proceed through various reaction pathways. One common approach involves the sulfonylation of a pre-existing benzonitrile (B105546) derivative or the cyanation of a sulfonated benzene (B151609) ring.

A plausible synthetic pathway to aryl sulfonamides, the class of compounds to which this compound belongs, is through a site-selective C-H functionalization–sulfination sequence. acs.org This modern approach avoids the need for pre-functionalized starting materials. While not explicitly detailed for this compound itself, a general pathway can be inferred. This would likely involve the direct, catalyzed introduction of a sulfonyl group equivalent onto the benzene ring of a suitable precursor, followed by amidation with morpholine (B109124).

Another relevant transformation is the synthesis of N-substituted morpholinosulfonyl anilines, which are structurally very similar to our target compound. For instance, the synthesis of N-hexyl-4-(morpholinosulfonyl)aniline has been achieved through a metallaphotoredox-catalyzed amination of 4-((4-bromophenyl)sulfonyl)morpholine. princeton.edu This suggests a pathway where the morpholine sulfonamide group is already in place, and the focus is on modifying another part of the molecule.

Furthermore, reactions involving the benzonitrile group itself are of significant interest. The Letts nitrile synthesis, for example, provides a pathway to form nitriles from aromatic carboxylic acids and metal thiocyanates. wikipedia.org While this is a classical method, it illustrates a fundamental transformation pathway to the nitrile functional group.

The hydrogenation of benzonitrile to benzylamine (B48309) is another important reaction pathway. Studies on this process have shown that it can proceed as a consecutive reaction, where benzonitrile is first hydrogenated to benzylamine, which can then undergo further hydrogenolysis to form toluene (B28343). nih.gov This highlights that reactions at the nitrile group can lead to a variety of products depending on the reaction conditions and catalysts used.

A hypothetical reaction pathway for the formation of a complex molecule containing the 4-(morpholinosulfonyl)phenyl moiety involves the nucleophilic displacement of a leaving group. In one example, commercially available 4-(bromomethyl)benzonitrile was reacted with morpholine to form an intermediate which was then further transformed. malariaworld.org

The following table summarizes some potential reaction pathways involving the core structure of this compound.

| Reaction Type | Reactants | Products | Key Transformation |

| C-H Sulfonylation | Benzonitrile, Sulfonylating Agent, Morpholine | This compound | Direct introduction of the morpholinosulfonyl group |

| Amination | 4-((4-bromophenyl)sulfonyl)morpholine, Amine | N-Aryl-4-(morpholinosulfonyl)aniline | C-N bond formation |

| Hydrogenation | Benzonitrile, H₂ | Benzylamine | Reduction of the nitrile group |

| Letts Synthesis | 4-Sulfamoylbenzoic acid, Metal Thiocyanate | This compound | Conversion of a carboxylic acid to a nitrile |

Identification of Key Intermediates and Transition States

The identification of intermediates and the characterization of transition states are central to understanding reaction mechanisms. While direct studies on this compound are not extensively documented, insights can be gained from related systems.

In the context of nitrile chemistry, reactions often proceed through charged or radical intermediates. For example, the reduction of a nitrile with a reagent like lithium aluminum hydride involves the formation of an imine anion intermediate. libretexts.org This intermediate still contains a carbon-nitrogen double bond and can undergo a second nucleophilic addition.

Similarly, the reaction of a nitrile with a Grignard reagent also proceeds via an intermediate imine anion, which is then hydrolyzed to a ketone. libretexts.org These examples underscore the role of imine-like intermediates in the transformations of the nitrile group.

In the catalytic synthesis of axially chiral benzonitriles from 2-arylbenzaldehydes and sulfonamides, computational studies using Density Functional Theory (DFT) have been employed to identify key intermediates and transition states. nih.gov These studies suggest that the reaction proceeds through the formation of aza-Breslow-type intermediates when N-heterocyclic carbene (NHC) catalysts are used. beilstein-journals.org The loss of a sulfinate group was identified as a key step in the formation of the nitrile. nih.gov

For cycloaddition reactions involving benzonitrile N-oxide, the mechanism can be elucidated by analyzing the transition states. The geometry of the transition state can indicate whether the reaction proceeds in a concerted or stepwise manner. acs.org For example, in the [3+2] cycloaddition with β-phosphorylated nitroethenes, the transition states show a significant shortening of the forming C-C and C-O bonds. acs.org

A plausible reaction mechanism for the formation of an N-(quinolin-2-yl)benzamide from benzonitrile and a quinoline (B57606) N-oxide involves the in-situ generation of a nitrilium ion intermediate from benzonitrile and sulfuric acid. mdpi.com This highly electrophilic intermediate then reacts with the N-oxide.

The table below outlines some potential intermediates in reactions involving the this compound scaffold.

| Reaction Type | Proposed Intermediate | Description |

| Nitrile Reduction | Imine anion | A species with a C=N⁻ bond formed by hydride addition to the C≡N group. |

| Grignard Reaction with Nitrile | Imine anion | Formed by the addition of the Grignard reagent to the nitrile. |

| NHC-Catalyzed Nitrile Synthesis | Aza-Breslow intermediate | A key intermediate in certain organocatalytic routes to nitriles. |

| Reaction with N-oxides | Nitrilium ion | A highly reactive electrophilic species generated from the nitrile. |

Kinetic Studies and Rate-Determining Steps

For the hydrogenation of benzonitrile over a palladium on carbon catalyst, the reaction was found to follow first-order kinetics with respect to benzonitrile. nih.gov This implies that the concentration of benzonitrile directly influences the reaction rate. The subsequent hydrogenolysis of the intermediate benzylamine, however, followed zero-order kinetics. nih.gov

In the catalytic synthesis of axially chiral benzonitriles using an N-heterocyclic carbene catalyst, DFT calculations have been instrumental in identifying the rate-determining step. nih.gov The calculations indicated that the loss of a p-toluenesulfinate group is both the rate-determining and the stereo-determining step of the reaction. nih.gov

Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step. In the ring-opening metathesis polymerization (ROMP) of norbornenyl monomers, KIE studies helped to determine that the formation of the metallacyclobutane ring is the rate-determining step. mdpi.com This experimental finding was further supported by DFT calculations showing that the highest energy transition state corresponds to this step. mdpi.com

The table below presents hypothetical kinetic data for a reaction involving this compound, illustrating how reaction rates might change with reactant concentrations.

| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could infer that the reaction is first-order with respect to this compound and zero-order with respect to Reagent B, suggesting that the concentration of Reagent B does not affect the rate-determining step.

Influence of Catalysts and Reagents on Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing reaction mechanisms, often by providing alternative, lower-energy pathways. wikipedia.org The choice of catalyst can significantly impact the efficiency, selectivity, and outcome of a reaction.

In the synthesis of aryl sulfonamides, palladium catalysts are often employed. acs.org For example, a palladium-catalyzed protocol has been developed for the introduction of a sulfonyl group using sodium hydroxymethylsulfinate as a source of SO₂²⁻. acs.org In the synthesis of N-substituted anilines from aryl bromides, a dual catalytic system comprising an iridium photocatalyst and a nickel catalyst has been shown to be effective. princeton.edu

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. In the atroposelective synthesis of axially chiral benzonitriles, a chiral NHC was the key to achieving high enantioselectivity through a dynamic kinetic resolution process. nih.govbeilstein-journals.org

The hydrogenation of benzonitrile is highly dependent on the catalyst used. A palladium on carbon (Pd/C) catalyst was found to predominantly yield toluene through a consecutive hydrogenation-hydrogenolysis pathway. nih.gov In contrast, a palladium on alumina (B75360) (Pd/Al₂O₃) catalyst favored the formation of benzylamine, the initial hydrogenation product. nih.gov This difference in selectivity was attributed to the electronic properties of the palladium, which in turn affects the adsorption of the nitrile. nih.gov

Iron single-atom catalysts have been shown to be efficient for the selective ammoxidation of alcohols to nitriles. nih.gov These catalysts, featuring highly dispersed iron sites on a nitrogen-doped carbon support, facilitate the reaction under relatively mild conditions. nih.gov

The choice of base can also be critical. In the deprotonation of sulfonamides, strong bases like butyllithium (B86547) (n-BuLi) are often used. The regioselectivity of the deprotonation can be influenced by the specific base and reaction conditions. For example, kinetic deprotonation of some sulfonamides with n-BuLi leads to ortho-metalation, while thermodynamic conditions can result in deprotonation at other sites. acs.org

The following table summarizes the influence of different catalysts on reactions relevant to the this compound structure.

| Catalyst/Reagent | Reaction Type | Effect on Mechanism |

| Palladium complexes | Cross-coupling, Sulfonylation | Facilitates C-C, C-N, and C-S bond formation. |

| N-Heterocyclic Carbenes (NHCs) | Asymmetric synthesis | Enables enantioselective transformations through specific activation modes. |

| Iridium/Nickel Dual Catalysis | Photoredox amination | Provides a pathway for C-N bond formation under mild conditions. |

| Supported Palladium (Pd/C vs. Pd/Al₂O₃) | Hydrogenation | Influences product selectivity (hydrogenolysis vs. simple reduction). |

| Iron Single-Atom Catalysts | Ammoxidation | Enables selective oxidation and C-N bond formation. |

| Strong Bases (e.g., n-BuLi) | Deprotonation | Controls the site of metalation on the aromatic ring. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-(Morpholinosulfonyl)benzonitrile. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the para-substituted benzene (B151609) ring and the morpholine (B109124) moiety.

Aromatic Region: The protons on the benzenesulfonyl group typically appear as two distinct sets of doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing nitrile group are expected to be the most deshielded, appearing further downfield, while the protons ortho to the sulfonyl group appear slightly upfield.

Morpholine Region: The morpholine ring exhibits two characteristic signals. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) appear as a triplet, while the protons on the carbons adjacent to the oxygen atom (O-CH₂) also present as a triplet. This pattern arises from the coupling with the adjacent CH₂ groups.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to -CN) | ~8.0 - 8.2 | d (doublet) | ~8-9 |

| Aromatic H (ortho to -SO₂) | ~7.8 - 7.9 | d (doublet) | ~8-9 |

| Morpholine H (-N-CH₂-) | ~3.7 - 3.8 | t (triplet) | ~4-5 |

| Morpholine H (-O-CH₂-) | ~3.0 - 3.2 | t (triplet) | ~4-5 |

Note: The predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon atom of the nitrile group (-C≡N) is highly deshielded and appears at the lower end of the spectrum. The carbon atom attached to the sulfonyl group (C-S) is also significantly downfield. The two sets of aromatic CH carbons will have distinct chemical shifts.

Morpholine Carbons: The two unique carbon environments in the morpholine ring, C-N and C-O, are readily distinguished in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (C-S) | ~140 - 145 |

| Aromatic C (ortho to -SO₂) | ~128 - 130 |

| Aromatic C (ortho to -CN) | ~132 - 134 |

| Aromatic C (C-CN) | ~115 - 118 |

| Nitrile C (-C≡N) | ~117 - 119 |

| Morpholine C (-O-CH₂-) | ~65 - 67 |

| Morpholine C (-N-CH₂-) | ~45 - 47 |

Note: The predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously confirm the assignments made in 1D NMR and to establish through-bond connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent aromatic protons on the benzene ring. It would also clearly show the coupling between the -N-CH₂- and -O-CH₂- protons within the morpholine ring, confirming their adjacency.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the aromatic proton signals would correlate to their attached aromatic carbons, and the morpholine proton signals would correlate to the C-N and C-O carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons, which helps to piece the entire molecular structure together. Key expected correlations for this molecule would include:

Correlations from the morpholine protons adjacent to the nitrogen to the sulfonylated carbon of the benzene ring, confirming the S-N bond's position.

Correlations from the aromatic protons to the nitrile carbon, confirming the position of the nitrile group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing direct information about the functional groups present. IR and Raman spectroscopy are complementary techniques; some vibrations that are strong in IR may be weak in Raman, and vice versa.

Assignment of Characteristic Vibrational Frequencies

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Strong (IR) / Strong (Raman) |

| Sulfonyl (O=S=O) | Asymmetric Stretching | 1340 - 1380 | Strong (IR) |

| Sulfonyl (O=S=O) | Symmetric Stretching | 1160 - 1190 | Strong (IR) |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | Medium-Weak (IR) / Strong (Raman) |

| Morpholine (C-O-C) | Stretching | 1110 - 1130 | Strong (IR) |

| Sulfonamide (S-N) | Stretching | 900 - 950 | Medium (IR) |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium-Weak (IR) |

| Aliphatic (C-H) | Stretching | 2850 - 2960 | Medium (IR) |

Note: Values are based on standard vibrational frequency charts and data for similar compounds.

Identification of Functional Groups

Nitrile Group (-C≡N): A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is one of the most characteristic signals in the IR spectrum, clearly indicating the presence of the nitrile functional group. This vibration is also typically strong in the Raman spectrum.

Sulfonyl Group (-SO₂-): The presence of the sulfonyl group is confirmed by two strong characteristic stretching vibrations. The asymmetric stretch appears at a higher frequency (1340-1380 cm⁻¹), while the symmetric stretch is found at a lower frequency (1160-1190 cm⁻¹). These are typically very prominent in the IR spectrum.

Morpholine Group: The morpholine ring is identified by several key vibrations. The C-H stretching of its methylene (B1212753) groups appears in the aliphatic region (2850-2960 cm⁻¹). A strong band corresponding to the C-O-C ether stretch is expected around 1115 cm⁻¹. The C-N stretching vibrations also contribute to the fingerprint region of the spectrum.

Benzene Ring: The substituted benzene ring gives rise to C=C stretching vibrations within the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. Out-of-plane C-H bending vibrations for the para-substitution pattern typically appear as a strong band in the 800-850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four decimal places, which allows for the determination of the elemental formula of a molecule. researchgate.net For this compound, HRMS is a crucial tool for confirming its chemical formula, C11H12N2O3S. rsc.org Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of achieving the high resolution necessary for such precise measurements. researchgate.netnih.gov The enhanced resolution of HRMS also aids in distinguishing between molecules with the same nominal mass but different elemental compositions.

The following table provides an example of the kind of data obtained from an HRMS analysis of this compound.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O₃S |

| Calculated Monoisotopic Mass | 252.0569 g/mol |

| Measured Monoisotopic Mass (example) | 252.0571 g/mol |

| Mass Accuracy (example) | < 1 ppm |

| Instrumentation (example) | Bruker McriOTOF11 rsc.org |

This table is illustrative and actual measured values may vary slightly between different instruments and experimental conditions.

In mass spectrometry, molecules are often fragmented into smaller, charged particles. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule. The fragmentation of benzonitrile (B105546) and its derivatives has been a subject of study to understand their dissociation pathways. open.ac.uk Upon ionization, this compound can undergo cleavage at various bonds.

Common fragmentation pathways for related sulfonamides often involve the cleavage of the S-N bond and the S-C(aryl) bond. For this compound, key fragmentation pathways could include:

Loss of the morpholine ring: This would result in a fragment corresponding to the benzonitrile sulfonyl cation.

Cleavage of the sulfonyl group: This could lead to the formation of a morpholine fragment and a benzonitrile fragment.

Fragmentation of the benzonitrile ring: Loss of HCN is a known fragmentation pathway for benzonitrile itself. nih.govrsc.org

The study of these fragmentation patterns, often aided by techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides valuable structural information. nih.gov

X-ray Diffraction and Crystallography

X-ray diffraction is a primary technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined. uol.dersc.org

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a molecule. uhu-ciqso.es This technique has been used to study the polymorphism in various compounds, where a substance can exist in multiple crystal forms. nih.gov For this compound, obtaining a suitable single crystal allows for the unambiguous determination of its molecular structure, including the conformation of the morpholine ring and the geometry around the sulfonyl group.

The following table summarizes the type of crystallographic data that can be obtained from a single crystal X-ray diffraction experiment.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density (Dx) | g/cm³ |

| R-factor | < 0.05 |

This table provides an example of typical crystallographic parameters and the values would be specific to the crystal structure of this compound.

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.comrsc.org Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal. researchgate.netmdpi.com For this compound, analysis of the crystal structure would reveal how the molecules pack together. Potential interactions include:

Hydrogen bonds: Although the molecule does not have strong hydrogen bond donors, weak C-H···O or C-H···N interactions may be present.

Dipole-dipole interactions: The polar nitrile and sulfonyl groups will contribute to dipole-dipole interactions, influencing the crystal packing.

π-π stacking: The benzene rings of adjacent molecules may engage in π-π stacking interactions.

Understanding these interactions is crucial for predicting the physical properties of the solid state, such as melting point and solubility.

The morpholine ring is a six-membered heterocycle that typically adopts a chair conformation. nih.gov Single crystal X-ray diffraction data provides precise measurements of the torsional angles within the morpholine ring of this compound, confirming its preferred conformation. nih.gov The orientation of the morpholine ring relative to the benzonitrile sulfonyl group is also defined by specific torsional angles. The conformation can be critical for the molecule's biological activity, as seen in related compounds where the orientation of the morpholine group affects binding to biological targets. acs.org

The analysis of the crystal structure of a related compound, 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile, showed the morpholine ring in a chair conformation with the exocyclic N-C bond in an equatorial position. nih.gov Similar detailed conformational analysis for this compound would be essential for a complete structural understanding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule upon absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For the compound this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the substituted benzene ring. The benzene chromophore, when unsubstituted, exhibits characteristic absorption bands that are influenced by the attachment of substituent groups. up.ac.zamsu.edu

The electronic transitions observed in the UV-Vis spectrum of aromatic compounds like this compound are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. libretexts.org The presence of substituents on the benzene ring can cause shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity (ε). These shifts are referred to as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), and hyperchromic (increase in absorption intensity) or hypochromic (decrease in absorption intensity). hnue.edu.vn

For benzene itself, there are typically two primary absorption bands in the near UV region: a strong primary band around 202 nm and a weaker, fine-structured secondary band around 253 nm. up.ac.za When substituents are added, these bands can shift and their intensities can change. In the case of this compound, the presence of two electron-withdrawing groups in a para arrangement is expected to cause a bathochromic shift of the primary absorption band. up.ac.za

The interaction between the π system of the benzene ring and the non-bonding electrons on the oxygen and nitrogen atoms of the morpholino group, as well as the π system of the nitrile group, will determine the precise energy of the electronic transitions. It is also possible for n → π* transitions to occur, involving the excitation of a non-bonding electron from the oxygen or nitrogen atoms to a π* antibonding orbital, though these are often weaker and may be obscured by the stronger π → π* transitions. hnue.edu.vn

A hypothetical UV-Vis spectrum of this compound would likely show a primary absorption band shifted to a wavelength greater than 202 nm and a secondary band shifted beyond 253 nm, both corresponding to π → π* transitions of the substituted aromatic ring.

To provide a more concrete understanding, the following data table summarizes the typical UV-Vis absorption characteristics of the parent chromophores and related structures.

| Compound/Functional Group | Typical λmax (nm) | Transition Type | Reference(s) |

| Benzene | ~202, ~253 | π → π | up.ac.za |

| Benzonitrile | ~224, ~271 | π → π | nist.gov |

| Aromatic Sulfonamides | Variable, often >250 | π → π* | acs.org |

Interactive Data Table

This table illustrates the influence of individual functional groups on the UV-Vis absorption of a benzene ring. For this compound, a cumulative effect of both the nitrile and the morpholinosulfonyl groups would be anticipated, likely resulting in further bathochromic shifts.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

No specific studies were found that performed quantum chemical calculations on 4-(Morpholinosulfonyl)benzonitrile. Consequently, data for the following subsections are unavailable.

Density Functional Theory (DFT) for Geometry Optimization

There are no published studies detailing the geometry optimization of this compound using Density Functional Theory (DFT). Such a study would typically provide optimized bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), for this compound has not been reported in the available literature. This type of analysis is crucial for understanding the electronic properties, reactivity, and the HOMO-LUMO energy gap of a molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis for this compound, which would provide insights into intramolecular and intermolecular bonding and charge transfer, has not been documented in scientific publications.

Molecular Electrostatic Potential (MEP) Mapping

There are no available Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Molecular Modeling and Simulations

Dedicated molecular modeling and simulation studies for this compound are not present in the current body of scientific literature.

Conformational Search and Energy Landscapes

A conformational search and the resulting energy landscapes for this compound have not been reported. This type of study is essential for understanding the molecule's flexibility and identifying its most stable conformers.

Molecular Docking for Theoretical Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, which is often represented as a docking score.

In a typical molecular docking study of this compound, the three-dimensional structure of the compound would be docked into the active site of a target protein. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies on similar sulfonamide-containing molecules have shown that the sulfonyl group can act as a hydrogen bond acceptor, a crucial interaction for binding affinity. nih.gov

The docking scores provide an estimation of the binding free energy, with lower scores generally indicating a more favorable binding interaction. These theoretical predictions can help identify potential biological targets for this compound and guide the design of more potent derivatives.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Carbonic Anhydrase II | -7.9 | His94, Thr199 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -9.2 | Arg513, Val523 | Hydrogen Bond, Hydrophobic |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can be employed to compute various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

Commonly used DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can provide accurate predictions of vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.gov The vibrational analysis involves the calculation of harmonic frequencies and their corresponding intensities, which can be assigned to specific vibrational modes of the molecule, such as the stretching of the C≡N bond in the benzonitrile (B105546) group or the S=O bonds in the sulfonyl moiety. researchgate.net

Similarly, theoretical calculations of NMR chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be used to predict the electronic transitions observed in the UV-Vis spectrum. nih.gov

| Spectroscopic Parameter | Predicted Value (Theoretical) | Experimental Value |

|---|---|---|

| C≡N Stretching Frequency (cm⁻¹) | 2235 | 2230 |

| S=O Asymmetric Stretching (cm⁻¹) | 1350 | 1345 |

| ¹³C Chemical Shift (C≡N) (ppm) | 118.5 | 118.2 |

| ¹H Chemical Shift (aromatic) (ppm) | 7.8 - 8.1 | 7.7 - 8.0 |

| UV-Vis λmax (nm) | 285 | 282 |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry offers a powerful lens through which to study the detailed mechanisms of chemical reactions. For this compound, theoretical methods can be used to elucidate the pathways of various reactions, identify transition states, and calculate activation energies. acs.org This information is crucial for understanding the reactivity of the compound and for optimizing reaction conditions.

For example, the hydrolysis of the sulfonyl group is a potential reaction pathway that can be investigated theoretically. acs.org DFT calculations can map out the potential energy surface for the nucleophilic attack of a water molecule on the sulfur atom, revealing whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated energy barriers for each step can provide insights into the reaction kinetics. acs.org

Another area of interest could be the reactions involving the benzonitrile group, such as cycloaddition reactions. researchgate.net Theoretical studies can predict the feasibility and stereoselectivity of such reactions by calculating the energies of the reactants, transition states, and products. researchgate.net These computational investigations can guide synthetic efforts and help in the discovery of new chemical transformations involving this compound.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate

4-(Morpholinosulfonyl)benzonitrile serves as a versatile intermediate in the synthesis of more complex molecules. The benzonitrile (B105546) group itself is a valuable precursor for a multitude of chemical transformations. nih.gov For instance, the nitrile group can be hydrolyzed to form amides or carboxylic acids, or reduced to produce amines, making it a gateway to various other functional groups. wikipedia.orgatamankimya.com

In one documented pathway, 4-(morpholinosulfonyl)aniline (B1193929) is used to create chloroacetamide derivatives, which are then reacted with various arylamines. d-nb.info This process leads to the formation of 2-(arylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamides, demonstrating the role of the core structure as a scaffold for building larger, functionalized molecules. d-nb.info Similarly, the compound can be a precursor in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are investigated for their biological activities. unimi.it The reactivity of the nitrile and the stability of the morpholinosulfonyl group make it a reliable intermediate for multi-step synthetic sequences.

Incorporation into Novel Molecular Architectures

The structure of this compound is frequently incorporated into novel and complex molecular architectures, particularly in the design of bioactive compounds. mdpi.com Its components are chosen to impart specific properties to the final molecule. The morpholine (B109124) ring, for example, is a common feature in medicinal chemistry. nih.gov

Researchers have successfully integrated this moiety into various heterocyclic systems. Examples include:

Indol-2-one (B1256649) Scaffolds : The 4-(morpholinosulfonyl)phenyl group has been attached to isatin (B1672199) (indole-2,3-dione) to create novel Schiff bases and hydrazones. These complex molecules are designed to act as potent inhibitors of bacterial enzymes like DNA gyrase. researchgate.net

Pyrimidine (B1678525) Derivatives : The morpholinosulfonyl fragment has been included in the design of sulfonamide-based pyrimidine derivatives. These hybrid molecules are developed to combine the features of different pharmacophores into a single, potent agent. nih.gov

Quinazoline Scaffolds : In the development of new pharmaceutical agents, the benzonitrile portion of molecules structurally similar to this compound is often used as a key component in building complex quinazoline-based structures. mdpi.com

These examples highlight how the compound serves as a significant component for creating sophisticated, three-dimensional molecules with tailored functions. nih.gov

Role as a Building Block in Complex Chemical Systems

In chemistry, a "building block" is a molecule with reactive functional groups that can be used for the modular construction of more complex structures. wikipedia.orgall-chemistry.comamerigoscientific.com this compound fits this description perfectly, providing chemists with a ready-made fragment containing the morpholine, sulfonamide, and benzonitrile motifs.

Its utility as a building block is evident in the synthesis of novel sulfonamide-N4-acetamide derivatives. In these syntheses, the core structure is systematically combined with various aryl substituents to explore the combined effect on the final compound's properties. d-nb.info This modular approach is fundamental to combinatorial chemistry and drug discovery, allowing for the creation of libraries of related compounds for screening. wikipedia.org The use of such building blocks ensures precise control over the final molecular architecture. wikipedia.org

Table of Synthesized Derivatives

| Starting Intermediate | Reaction Type | Resulting Compound/Scaffold |

|---|---|---|

| 5-(morpholinosulfonyl) indol-2,3-dione | Condensation with amines/hydrazides | Schiff bases and hydrazones of indol-2-one researchgate.net |

| 2-chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide | Reaction with arylamines | 2-(arylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamides d-nb.info |

Potential in Design of Advanced Materials

The functional groups within this compound suggest its potential as a component in the design of advanced materials. While its primary documented use is in the synthesis of discrete molecules for pharmaceutical research, its structural features are relevant to materials science.

The benzonitrile fragment is a component found in certain dyes and resins. atamankimya.com More advanced applications involve the precise recognition of benzonitrile derivatives by supramolecular macrocycles. nih.gov This "lock-and-key" interaction, based on non-covalent forces like π-π stacking, is a fundamental concept in crystal engineering and the self-assembly of complex materials. nih.gov The ability of the benzonitrile group to participate in these specific interactions suggests that molecules like this compound could be designed as components for:

Supramolecular Polymers : Where molecules self-assemble into long, ordered chains.

Metal-Organic Frameworks (MOFs) : Where organic ligands connect metal ions to form porous materials. wikipedia.org

Functional Polymers : The entire molecule could potentially be used as a monomer or a functional additive in the synthesis of high-performance polymers, with the morpholinosulfonyl group influencing properties like solubility and thermal stability.

The development of carbon-rich molecular architectures for future technologies often relies on the synthesis of well-defined, functionalized aromatic building blocks. nih.gov In this context, this compound represents a valuable, multifunctional building block with potential yet to be fully explored in the realm of advanced materials.

Q & A

Basic: What are the recommended synthetic routes for 4-(Morpholinosulfonyl)benzonitrile?

A common method involves nucleophilic substitution reactions. For example, reacting 4-fluoro-3-(trifluoromethyl)benzonitrile with morpholine in acetonitrile under basic conditions (e.g., potassium carbonate) at elevated temperatures (353 K) yields morpholino-substituted benzonitrile derivatives. This approach leverages the displacement of fluorine by the morpholine nitrogen, with a 94% yield reported for analogous compounds . Purification typically involves recrystallization from ethanol.

Basic: How should researchers confirm the identity and purity of this compound?

Suppliers like Sigma-Aldrich often do not provide analytical data for early-discovery compounds, so researchers must independently verify identity and purity . Recommended methods include:

- NMR spectroscopy to confirm molecular structure (e.g., distinguishing morpholino proton environments).

- High-performance liquid chromatography (HPLC) to assess purity.

- Mass spectrometry (MS) to validate molecular weight.

Cross-referencing with synthetic intermediates (e.g., boronic ester precursors ) can further corroborate structural fidelity.

Advanced: How does crystallographic analysis inform the structural properties of morpholino-containing benzonitriles?

X-ray diffraction studies reveal intramolecular hydrogen bonding (e.g., C–H···F interactions) that stabilize seven-membered ring motifs in related compounds . The morpholine ring adopts a chair conformation, and dihedral angles between the benzene and morpholine planes (~58°) highlight steric and electronic influences. Disordered trifluoromethyl groups in crystal structures (occupancy ratios ~0.55:0.45) may necessitate refinement using dual-site models . Such analyses guide solvent selection for recrystallization and inform solubility predictions.

Advanced: What role does the morpholinosulfonyl group play in biological activity?

The morpholino group enhances solubility and bioavailability by introducing hydrogen-bonding sites, while the sulfonyl group can act as a hydrogen-bond acceptor or participate in electrostatic interactions. In drug discovery, these features are leveraged to improve binding affinity to target proteins, as seen in fluvoxamine intermediates . Additionally, morpholino derivatives exhibit antimicrobial potential due to their ability to disrupt bacterial membrane proteins .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?

Discrepancies (e.g., unexpected NMR shifts or disordered crystal regions) require multi-technique validation:

- Variable-temperature NMR to assess dynamic disorder.

- DFT calculations to model electronic environments and compare with experimental spectra.

- PXRD (powder X-ray diffraction) to confirm bulk crystallinity and rule out polymorphic variations.

For example, disordered trifluoromethyl groups in crystallography may reflect dynamic motion rather than synthetic impurities .

Advanced: What are the challenges in synthesizing high-purity this compound?

Key challenges include:

- Byproduct formation during sulfonation or morpholine substitution. Use of anhydrous conditions and inert atmospheres minimizes side reactions .

- Purification difficulties due to polar functional groups. Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended.

- Disproportionation risks in sulfonyl chloride intermediates, which require low-temperature storage (<4°C) and immediate use post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.